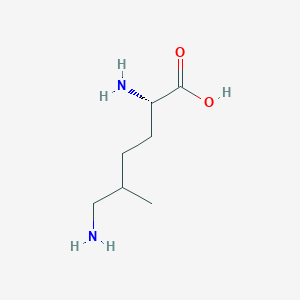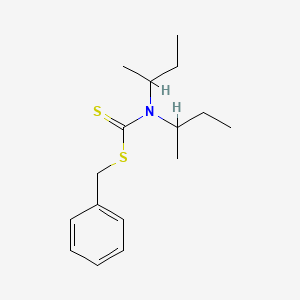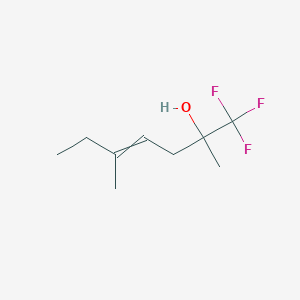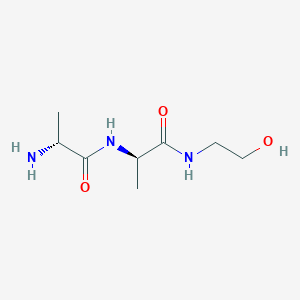![molecular formula C22H44O2Sn B14588879 Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane CAS No. 61266-48-6](/img/structure/B14588879.png)
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms this compound is known for its unique structure, which includes a cyclohexyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a suitable precursor containing the cyclohexyl and oxirane groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The tin atom can be substituted with other groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane include other organotin compounds, such as:
- Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of a cyclohexyl group and an oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61266-48-6 |
|---|---|
Molecular Formula |
C22H44O2Sn |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
tributyl-[1-[(2-methyloxiran-2-yl)methyl]cyclohexyl]oxystannane |
InChI |
InChI=1S/C10H17O2.3C4H9.Sn/c1-9(8-12-9)7-10(11)5-3-2-4-6-10;3*1-3-4-2;/h2-8H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
QZIAHTPFLMXOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)


![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)




![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)
